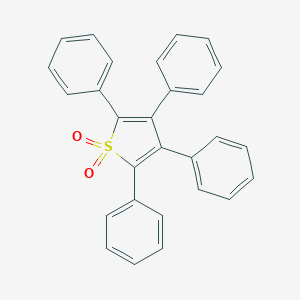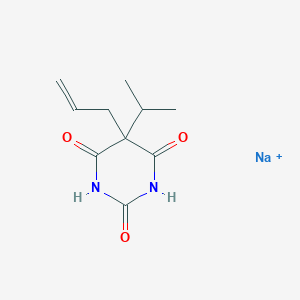
2-Trimethylsilyloxybenzaldehyde
説明
2-Trimethylsilyloxybenzaldehyde is a chemical compound of interest in organic chemistry due to its potential as a synthetic intermediate. Its synthesis, molecular structure, reactivity, and properties are crucial for its application in various chemical reactions.
Synthesis Analysis
The synthesis of 2-Trimethylsilyloxybenzaldehyde and related compounds involves multiple steps, including the protection of hydroxyl groups, formylation, and the introduction of the trimethylsilyl (TMS) group. A notable method involves the reaction of 2-hydroxybenzaldehydes with reagents to introduce the TMS group, showcasing the versatility of these compounds in organic synthesis (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 2-Trimethylsilyloxybenzaldehyde, such as thiobenzaldehydes, has been determined through X-ray crystallography. These studies reveal the importance of molecular conformation and how it affects reactivity and stability (Takeda et al., 1997).
Chemical Reactions and Properties
2-Trimethylsilyloxybenzaldehyde participates in various chemical reactions, leveraging the reactivity of both the aldehyde and the trimethylsilyloxy groups. For instance, the compound can undergo reactions with alkynes, alkenes, or allenes, facilitated by catalytic systems, to produce structurally diverse molecules (Kokubo et al., 1999).
科学的研究の応用
Asymmetric Catalysis : Chiral (salen)TiCl2 complexes are used to induce asymmetric addition of trimethylsilyl cyanide to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess. This process is relevant for creating compounds with specific optical properties (Belokon’ et al., 1999).
Selective Oxidation in Synthesis : 2,4,6-Trimethylphenol can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde using CuCl2, K2CO3, and H2O2, highlighting an important chemical transformation process for the synthesis of specific aldehydes (Sun et al., 2008).
Organic Synthesis and Reaction Studies : The reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst, leads to the formation of 2-alkenoylphenols. This process exemplifies the utility of these compounds in organic synthesis and reaction mechanism studies (Kokubo et al., 1999).
Chemical Analysis and Identification : The mass spectra of trimethylsilyl (TMS) ethers of 2-methoxyphenols exhibit unique fragmentation patterns, aiding in the identification of isomeric phenolic compounds. This is crucial in fields like analytical chemistry and forensic science (Krauss et al., 1985).
Monosaccharide Synthesis : Aldehyde-promoted addition of 2-(Trimethylsilyl)thiazole to α,α′-Dialkoxy ketones offers a new pathway to branched-chain monosaccharides. This has implications in carbohydrate chemistry and drug design (Carcano & Vasella, 1998).
Catalyst Development : Chiral polymeric vanadium(V) salen complexes are used as catalysts for the asymmetric addition of trimethylsilyl cyanide to aldehydes, demonstrating the role of these compounds in developing efficient and recyclable catalysts (Khan et al., 2006).
Pheromone Synthesis : The synthesis of 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites functioning as alarm and sex pheromones, illustrates the application in chemical ecology and pheromone-based pest control strategies (Noguchi et al., 1997).
将来の方向性
While specific future directions for “2-Trimethylsilyloxybenzaldehyde” were not found in the search results, it’s worth noting that advancements in controlled drug delivery systems could potentially utilize various chemical compounds, including those similar to “2-Trimethylsilyloxybenzaldehyde”, for improved therapeutic efficacy .
特性
IUPAC Name |
2-trimethylsilyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)12-10-7-5-4-6-9(10)8-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQJTDJLZSIFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148247 | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilyloxybenzaldehyde | |
CAS RN |
1078-31-5 | |
| Record name | 2-[(Trimethylsilyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(trimethylsilyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)





